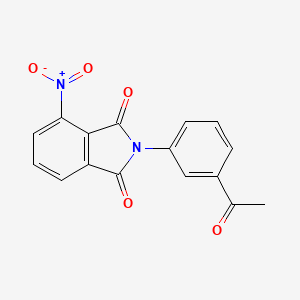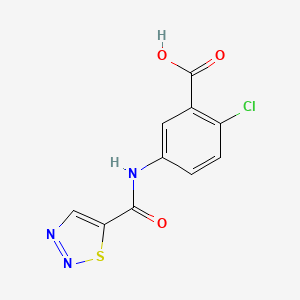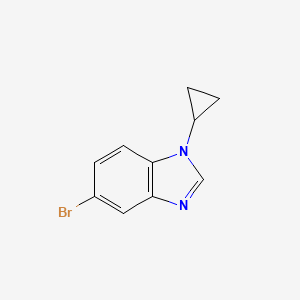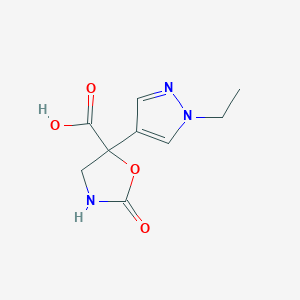![molecular formula C23H30N4 B2730785 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole CAS No. 866151-74-8](/img/structure/B2730785.png)
5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of two tert-butylbenzyl groups attached to a tetraazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.
Introduction of tert-Butylbenzyl Groups: The tert-butylbenzyl groups can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the tetraazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the benzyl groups, converting them into corresponding benzyl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of tert-butyl alcohol derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets can be harnessed to develop therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The tetraazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[3-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole: Lacks the second tert-butylbenzyl group, resulting in different reactivity and applications.
2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole: Similar structure but with only one tert-butylbenzyl group, leading to variations in chemical behavior.
Uniqueness
5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is unique due to the presence of two tert-butylbenzyl groups, which impart distinct steric and electronic properties. This dual substitution enhances its stability and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-[(3-tert-butylphenyl)methyl]-2-[(4-tert-butylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4/c1-22(2,3)19-12-10-17(11-13-19)16-27-25-21(24-26-27)15-18-8-7-9-20(14-18)23(4,5)6/h7-14H,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEQDJFNZPTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2N=C(N=N2)CC3=CC(=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2730702.png)
![3-[(3-chlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2730705.png)
![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)

![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)
![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2730717.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)

![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2730725.png)
